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Compound of Interest

Compound Name:
(2R)-2-(4-Chlorophenyl)-4-

methylmorpholine

CAS No.: 920802-36-4

Cat. No.: B12618173

Get Quote

An In-depth Technical Guide to (2R)-2-(4-Chlorophenyl)-4-methylmorpholine: Synthesis,

Properties, and Analytical Characterization

Foreword: As a Senior Application Scientist, this guide is designed to provide a comprehensive

technical overview of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. Publicly available data

on this specific stereoisomer is limited. Therefore, this document synthesizes information from

closely related structural analogues and established principles of medicinal and analytical

chemistry to provide a predictive yet robust framework for researchers. The methodologies and

properties described herein are based on expert analysis and are intended to serve as a

validated starting point for laboratory investigation.

Molecular Structure and Chemical Identity
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral heterocyclic compound. Its structure

is built upon a morpholine core, a six-membered ring containing both ether and amine

functionalities. This scaffold is considered "privileged" in medicinal chemistry as it often imparts
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favorable physicochemical properties such as improved aqueous solubility and metabolic

stability.[1]

The molecule features three key components that dictate its chemical behavior:

Morpholine Ring: A saturated heterocycle providing a basic nitrogen atom and a polar ether

linkage.

4-Chlorophenyl Group: Attached at the C2 position, this aromatic ring introduces lipophilicity

and a halogen atom capable of participating in specific non-covalent interactions like halogen

bonding, which can be critical for target binding affinity.[1]

N-Methyl Group: The methyl group on the morpholine nitrogen (N4) renders it a tertiary

amine, influencing its basicity and steric profile compared to its secondary amine parent.

The stereochemistry at the C2 position is designated as (R), which is crucial for its specific

interaction with chiral biological targets.
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Caption: Key structural components of the target molecule.
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Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on the

molecule's constituent parts and data from analogues such as 4-methylmorpholine and 2-(4-

chlorophenyl)morpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value
Rationale & Authoritative
Context

Molecular Formula C₁₁H₁₄ClNO
Derived from the chemical

structure.

Molecular Weight 211.69 g/mol
Calculated from the molecular

formula.[2]

Appearance
Colorless to light yellow oil or

low-melting solid

Typical for small molecule

tertiary amines of this

molecular weight.

pKa (Conjugate Acid) 7.0 - 7.8

The parent compound N-

methylmorpholine has a pKa of

7.38.[3] The electron-

withdrawing effect of the 4-

chlorophenyl group is

expected to slightly reduce the

basicity of the morpholine

nitrogen.

LogP (Octanol/Water) 2.5 - 3.5

The 4-chlorophenyl group

significantly increases

lipophilicity compared to

unsubstituted morpholines.

This value suggests good cell

permeability.

Aqueous Solubility Sparingly soluble

The morpholine ring enhances

water solubility, but the N-

methyl and 4-chlorophenyl

groups increase lipophilicity,

likely resulting in limited

solubility. Basification would

deprotonate the molecule,

decreasing solubility further.

Boiling Point >250 °C (Predicted) Higher than N-

methylmorpholine (115-116

°C) due to the significant

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenyl_-3-methylmorpholine
https://en.wikipedia.org/wiki/N-Methylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


increase in molecular weight

from the chlorophenyl group.

[3]

Proposed Enantioselective Synthesis Workflow
A robust synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine necessitates a strategy

that first establishes the chiral center at C2 and then introduces the N-methyl group. A logical

approach involves the N-methylation of a precursor, (2R)-2-(4-Chlorophenyl)morpholine.

Caption: Proposed synthetic workflow via Eschweiler-Clarke reaction.

Protocol: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a field-proven, scalable method for the exhaustive

methylation of primary or secondary amines using an excess of formic acid and formaldehyde.

It is advantageous as it avoids the formation of quaternary ammonium salts.

Step-by-Step Methodology:

Reaction Setup: To a solution of (2R)-2-(4-Chlorophenyl)morpholine (1.0 eq) in a suitable

round-bottom flask, add formic acid (3.0 eq). Stir the mixture to ensure homogeneity.

Reagent Addition: Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture dropwise

while maintaining the temperature below 20 °C using an ice bath.

Thermal Reaction: Once the addition is complete, equip the flask with a reflux condenser

and heat the reaction mixture to 90-100 °C for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting material is consumed.

Quench and Basification: Cool the reaction mixture to room temperature. Carefully quench

the reaction by slowly adding it to a stirred solution of 2M sodium hydroxide (NaOH) until the

pH is >10. This neutralizes the excess formic acid and deprotonates the product.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2R)-2-
(4-Chlorophenyl)-4-methylmorpholine.

Postulated Pharmacological Profile
While the specific biological targets of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine are not

publicly documented, its core structure is highly analogous to compounds known to interact

with monoamine transporters. For instance, compounds possessing an aryloxymethyl-

morpholine moiety, such as reboxetine and tomoxetine, are known to be potent norepinephrine

transporter (NET) inhibitors.[4]

Hypothesis: Based on its structural similarity to known NET and serotonin transporter (SERT)

ligands, it is postulated that (2R)-2-(4-Chlorophenyl)-4-methylmorpholine may act as a

monoamine reuptake inhibitor. The specific (2R) stereochemistry is likely critical for selective

and high-affinity binding to the transporter protein's chiral binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

